An In-Depth Technical Guide to 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid, a halogenated aromatic ether with significant potential as a key intermediate in pharmaceutical synthesis. Given its structural complexity, this molecule is of considerable interest to researchers in medicinal chemistry and drug discovery. This document delineates its chemical architecture, physicochemical properties, a proposed synthetic pathway, and its likely applications, particularly as a building block for novel therapeutic agents.
Molecular Structure and Physicochemical Properties
5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid is a multifaceted molecule characterized by a benzoic acid core, substituted with a bromine atom and a benzyloxy group. The benzyl moiety is further substituted with chlorine and fluorine atoms, contributing to its unique electronic and steric properties.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties can be calculated, experimental data for this specific molecule is not widely available in public literature. Commercial suppliers may hold such data.
| Property | Value | Source |
| CAS Number | 1039813-85-8 | [1] |
| Molecular Formula | C₁₄H₉BrClFO₃ | |
| Molecular Weight | 359.58 g/mol | |
| Appearance | Predicted: White to off-white solid | - |
| Melting Point | Not available. | - |
| Boiling Point | Predicted: >300 °C | - |
| Solubility | Predicted: Soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | - |
Synthesis and Mechanistic Insights
The synthesis of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid can be logically achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the phenoxide of 5-bromo-2-hydroxybenzoic acid acts as the nucleophile, attacking the electrophilic carbon of 2-chloro-4-fluorobenzyl bromide.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from commercially available precursors:
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Formation of the Phenoxide: 5-bromo-2-hydroxybenzoic acid is treated with a suitable base to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide. The choice of base is critical to ensure complete deprotonation without promoting side reactions. A moderately strong base like potassium carbonate is a common and effective choice.
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Nucleophilic Substitution (SN2 Reaction): The generated phenoxide then reacts with 2-chloro-4-fluorobenzyl bromide. The reaction proceeds via an SN2 mechanism, where the phenoxide attacks the benzylic carbon, displacing the bromide ion and forming the desired ether linkage.
Experimental Protocol: Williamson Ether Synthesis
This protocol provides a detailed, step-by-step methodology for the synthesis of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid.
Reactants:
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5-bromo-2-hydroxybenzoic acid
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2-chloro-4-fluorobenzyl bromide
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Potassium carbonate (K₂CO₃)
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Dimethylformamide (DMF)
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Ethyl acetate
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-hydroxybenzoic acid (1.0 equivalent) in anhydrous DMF.
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Base Addition: Add potassium carbonate (1.5 equivalents) to the solution. The addition of a slight excess of the base ensures the complete formation of the phenoxide.
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Alkylation: To the stirred suspension, add 2-chloro-4-fluorobenzyl bromide (1.1 equivalents). The use of a small excess of the alkylating agent can help drive the reaction to completion.
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Reaction Condition: Heat the reaction mixture to 80-90 °C and maintain it for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove any remaining DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid.
Causality Behind Experimental Choices:
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Solvent: DMF is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the SN2 reaction mechanism.
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Base: Potassium carbonate is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions with the carboxylic acid group.
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Temperature: The elevated temperature increases the rate of the reaction, allowing it to proceed to completion in a reasonable timeframe.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid.
Predicted Spectroscopic Data
While experimental spectra are not publicly available, the expected spectroscopic characteristics can be predicted based on the molecule's structure.
| Spectroscopy | Predicted Features |
| ¹H NMR | Aromatic Protons: Multiple signals in the range of δ 7.0-8.0 ppm. The protons on the benzoic acid ring and the benzyl ring will show distinct splitting patterns (doublets, doublets of doublets) due to their respective substitutions. Methylene Protons (-CH₂-): A singlet around δ 5.0-5.5 ppm. Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region, typically > δ 10 ppm. |
| ¹³C NMR | Carbonyl Carbon (-COOH): A signal in the range of δ 165-175 ppm.[2] Aromatic Carbons: Multiple signals between δ 110-160 ppm. The carbons attached to electronegative atoms (Br, Cl, F, O) will be shifted downfield. Methylene Carbon (-CH₂-): A signal around δ 70-75 ppm. |
| Infrared (IR) | O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹. C-O Stretch (Ether): A signal in the range of 1200-1250 cm⁻¹. C-Br, C-Cl, C-F Stretches: Signals in the fingerprint region (< 1000 cm⁻¹). |
Reactivity and Potential Applications
The chemical reactivity of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid is dictated by its three primary functional groups: the carboxylic acid, the aryl bromide, and the substituted benzyl ether.
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Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol.
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Aryl Bromide: The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various carbon-based substituents.
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Benzyl Ether: The ether linkage is generally stable but can be cleaved under specific conditions, such as hydrogenolysis, if deprotection of the hydroxyl group is required in a synthetic sequence.
Diagram of Potential Chemical Transformations:
Caption: Potential reactivity map of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid.
The structural motifs within this molecule are frequently found in compounds of pharmaceutical interest. Notably, related 5-bromo-2-chlorobenzoic acid derivatives are key intermediates in the synthesis of SGLT2 (sodium-glucose co-transporter 2) inhibitors, a class of drugs used to treat type 2 diabetes.[3][4] Therefore, it is highly probable that 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid is a valuable building block in the development of novel SGLT2 inhibitors or other biologically active compounds.
Conclusion
5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid is a compound with significant synthetic utility. While detailed experimental data is not widely published, its chemical properties and reactivity can be reliably predicted based on its structure and the well-understood principles of organic chemistry. The proposed Williamson ether synthesis provides a logical and efficient route to this molecule, making it an accessible intermediate for researchers in drug discovery and development. Its potential as a precursor to SGLT2 inhibitors and other therapeutic agents underscores its importance in the field of medicinal chemistry.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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NIST. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]
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ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
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European Patent Office. (n.d.). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]
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NextSDS. (n.d.). 5-bromo-2-[(4-chlorobenzyl)oxy]benzoic acid — Chemical Substance Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]
Sources
- 1. 1039813-85-8|5-Bromo-2-((2-chloro-4-fluorobenzyl)oxy)benzoic acid|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
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